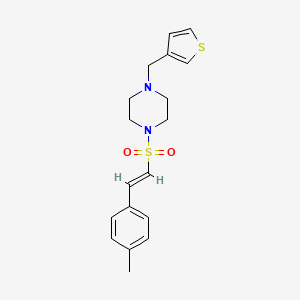

(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine

Description

Properties

IUPAC Name |

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-4-(thiophen-3-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S2/c1-16-2-4-17(5-3-16)7-13-24(21,22)20-10-8-19(9-11-20)14-18-6-12-23-15-18/h2-7,12-13,15H,8-11,14H2,1H3/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVBNOJDEFTRIQ-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Styryl Sulfonyl Intermediate

Starting Materials: 4-methylbenzaldehyde and a sulfonyl chloride.

Reaction Conditions: The aldehyde undergoes a Wittig reaction with a phosphonium ylide to form the styryl sulfonyl intermediate.

Catalysts/Reagents: Triphenylphosphine, base (e.g., sodium hydride), and solvent (e.g., tetrahydrofuran).

-

Thiophene Substitution

Starting Materials: The styryl sulfonyl intermediate and thiophene-3-carboxaldehyde.

Reaction Conditions: A nucleophilic substitution reaction where the thiophene moiety is introduced.

Catalysts/Reagents: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

-

Piperazine Coupling

Starting Materials: The substituted styryl sulfonyl compound and piperazine.

Reaction Conditions: The final coupling reaction to form the target compound.

Catalysts/Reagents: Base (e.g., triethylamine), solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic media.

Products: Oxidized derivatives of the thiophene or piperazine rings.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Often performed in anhydrous solvents.

Products: Reduced forms of the sulfonyl group or the double bond in the styryl moiety.

-

Substitution

Reagents: Nucleophiles or electrophiles depending on the desired substitution.

Conditions: Varies widely; can be acidic, basic, or neutral.

Products: Substituted derivatives at the piperazine or thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Solvents: Tetrahydrofuran, dimethylformamide, dichloromethane.

Scientific Research Applications

(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine is a synthetic organic molecule with a structure that includes a piperazine ring substituted with a thiophene and a sulfonyl group. The compound's structure consists of the piperazine backbone, the 4-methylstyryl group, and the thiophen-3-ylmethyl moiety. The presence of these functional groups suggests potential for diverse biological activities and applications in medicinal chemistry. Research indicates that this compound has potential applications in pharmacology.

Potential Applications

- Antimicrobial Properties Many piperazine derivatives exhibit antibacterial and antifungal activities.

- Anticancer Activity Certain modifications of piperazine compounds have shown promise in inhibiting cancer cell proliferation.

- Neurological Effects Given the central nervous system activity of some piperazine derivatives, this compound may also influence neurotransmitter systems.

Table of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)piperazine | Piperazine ring with methylphenyl substitution | Antidepressant properties |

| 1-(Thiophen-2-yl)piperazine | Piperazine ring with thiophene substitution | Potential antipsychotic effects |

| 1-(Benzothiazol-2-yl)piperazine | Piperazine ring with benzothiazole substitution | Antitumor activity |

Mechanism of Action

The mechanism of action of (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds, while the piperazine ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Sulfonyl Piperazine Derivatives

*Calculated using standard atomic weights.

Key Observations:

- Sulfonyl Diversity : The target compound’s 4-methylstyryl sulfonyl group is distinct from tosyl ( ), naphthyl ( ), or fluorophenyl ( ) substituents in analogs. The (E)-configuration may enhance rigidity and receptor binding, as seen in iodovinyl-piperazine radioligands ( ).

- Heterocyclic vs. Aromatic Substituents : The thiophen-3-ylmethyl group introduces sulfur-based heteroaromaticity, contrasting with chlorophenyl ( ) or benzyl ( ) groups. Thiophene’s electron-rich nature could modulate pharmacokinetics.

- Synthesis : Most analogs are synthesized via nucleophilic substitution (e.g., sulfonylation of piperazine with sulfonyl chlorides) or coupling reactions, followed by purification via crystallization or chromatography ( ).

Antiproliferative Activity :

- Compound 5a,b ( ) exhibits IC₅₀ values of 0.36–7.08 µM against cancer cell lines (A549, HCT-15), attributed to its trimethoxyphenyl propenone moiety, a hallmark of microtubule-targeting agents like combretastatins. The target compound’s styryl group may similarly disrupt tubulin polymerization.

- Thiophene Impact : Thiophene-containing analogs (e.g., ) are less documented, but sulfur atoms often enhance membrane permeability and metabolic stability.

Receptor Binding :

- Piperazine sulfonates in (e.g., [¹²⁵I]-E-IA-BF-PE-PIPZE) bind σ1 receptors with high affinity. Substituent bulk and hydrophobicity (e.g., thiophen-3-ylmethyl vs. dihydrobenzofurans) critically influence receptor selectivity.

Physicochemical Properties

- Melting Points : Analogs in show melting points of 132–230°C, influenced by substituent symmetry and hydrogen bonding. The target compound’s thiophene and styryl groups may lower melting points due to reduced crystallinity.

- Spectroscopic Characterization: Most compounds are validated via ¹H/¹³C NMR, MS, and TLC ( ). The thiophene’s protons (δ 6.5–7.5 ppm) and styryl vinyl protons (δ 6.2–7.0 ppm) would be diagnostic in NMR.

Biological Activity

(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a thiophenyl group and a sulfonyl moiety, which are known to enhance biological activity. Its structure can be represented as follows:

- Molecular Formula : C₁₅H₁₅N₃O₂S

- CAS Number : 8925606

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Many derivatives have shown significant inhibitory effects against cancer cell lines, indicating potential as anticancer agents.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities.

- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes such as acetylcholinesterase and urease, which are relevant in treating various diseases.

Structure-Activity Relationships (SAR)

The pharmacological effectiveness of this compound is influenced by its structural components. The following table summarizes key findings from SAR studies:

| Structural Feature | Effect on Activity |

|---|---|

| Sulfonyl Group | Enhances solubility and bioavailability |

| Piperazine Ring | Contributes to receptor binding affinity |

| Thiophenyl Substitution | Increases lipophilicity, improving cell membrane penetration |

Antitumor Activity

A study evaluated the cytotoxic effects of similar piperazine derivatives against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .

Antimicrobial Efficacy

In vitro assays demonstrated that compounds related to this compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition

Research has shown that derivatives of this compound can inhibit acetylcholinesterase with IC50 values ranging from 0.63 µM to 6.28 µM, indicating their potential use in treating Alzheimer's disease .

Q & A

Q. What synthetic strategies are commonly employed to synthesize (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine?

The compound is synthesized via sequential functionalization of the piperazine core. Key steps include:

- Sulfonylation : Reacting 4-(thiophen-3-ylmethyl)piperazine with (E)-4-methylstyryl sulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

- Stereochemical control : Ensuring the (E)-configuration of the styryl group through reaction optimization (e.g., temperature, solvent polarity) .

- Purification : Column chromatography or recrystallization to isolate the product, validated by HPLC and melting point analysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves the 3D conformation of the piperazine ring (chair conformation) and confirms stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons, particularly distinguishing sulfonyl and thiophenyl substituents .

- IR spectroscopy : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and aromatic C-H stretches .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can molecular docking and enzyme inhibition assays elucidate the compound’s mechanism of action?

- Docking studies : Align the compound into target enzyme active sites (e.g., matrix metalloproteinases, MMP-3) using software like AutoDock. Key interactions include:

- Enzyme assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., quenching of fluorescent substrates like Dabcyl-Gaba-Pro-Gln-Gly-Leu-Glu-Edans for MMP-3) .

Q. What insights do 3D-QSAR models provide for optimizing this compound’s bioactivity?

Q. How is cytotoxicity evaluated against cancer cell lines, and what mechanistic insights are derived?

Q. What strategies identify metabolites of piperazine derivatives in pharmacokinetic studies?

- In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH/UDPGA to generate phase I/II metabolites .

- NMR and MS :

Handling and Stability

Q. What protocols ensure safe handling and stability of this compound in laboratory settings?

- Storage : -20°C in airtight, light-protected containers under inert gas (N₂/Ar) .

- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye irritation .

- Decomposition : Avoid oxidizers; thermal decomposition releases CO, CO₂, and NOₓ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.